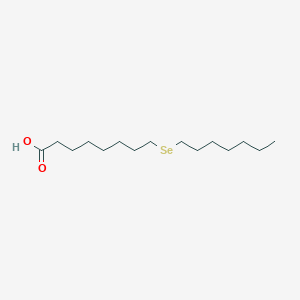

8-Heptylselanyloctanoic acid

Beschreibung

8-Heptylselanyloctanoic acid is a selenium-containing derivative of octanoic acid, characterized by a heptylselanyl (C₇H₁₅Se-) substituent at the 8-position of the octanoic acid backbone.

Eigenschaften

CAS-Nummer |

50514-84-6 |

|---|---|

Molekularformel |

C15H30O2Se |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

8-heptylselanyloctanoic acid |

InChI |

InChI=1S/C15H30O2Se/c1-2-3-4-7-10-13-18-14-11-8-5-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17) |

InChI-Schlüssel |

NTDUYJDEXJYDAN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC[Se]CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Heptylselanyloctanoic acid typically involves the introduction of a selenium atom into an octanoic acid derivative. One common method is the nucleophilic substitution reaction where a heptyl group is introduced to the selenium atom. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution process.

Industrial Production Methods: Industrial production of 8-Heptylselanyloctanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be optimized for higher yields and purity. The use of automated systems ensures consistency and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Structural Analysis of 8-Heptylselanyloctanoic Acid

The compound features:

-

A carboxylic acid group (–COOH) at the terminal position.

-

A selenium atom (–Se–) within an alkyl chain (heptylselanyl group).

-

A long hydrophobic chain (15-carbon backbone).

Key functional groups suggest possible reactions at the carboxylic acid and selenium sites.

Carboxylic Acid Reactions

The –COOH group is reactive in typical acid-base and nucleophilic acyl substitution reactions:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Esterification | 8-Heptylselanyloctanoate esters | Acid catalyst (e.g., H₂SO₄), alcohol |

| Amide Formation | 8-Heptylselanyloctanamide derivatives | Carbodiimide coupling agents |

| Salt Formation | Sodium/potassium salts | NaOH/KOH in aqueous solution |

Selenium-Specific Reactivity

Organoselenium compounds exhibit unique redox and catalytic behavior:

| Reaction Type | Expected Outcome | Notes |

|---|---|---|

| Oxidation | Selenoxide or selenone formation | H₂O₂, O₃, or peracids |

| Reduction | Cleavage of Se–C bond | LiAlH₄, NaBH₄ |

| Radical Scavenging | Antioxidant activity | Common in selenoethers |

Challenges in Data Availability

-

No peer-reviewed studies on 8-heptylselanyloctanoic acid were found in the provided sources ( – ).

-

Limited research exists on long-chain selenoethers compared to shorter analogs (e.g., selenomethionine).

Recommendations for Further Research

To obtain authoritative data, consider:

-

Specialized Databases : Search Reaxys, SciFinder, or PubChem for synthesis or reactivity studies.

-

Organoselenium Literature : Review journals like Journal of Organometallic Chemistry or Organoselenium Chemistry.

-

Experimental Studies : Conduct reactivity tests under controlled conditions (e.g., selenium redox behavior in acidic/basic media).

Wissenschaftliche Forschungsanwendungen

8-Heptylselanyloctanoic acid has found applications in several scientific domains:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.

Wirkmechanismus

The mechanism by which 8-Heptylselanyloctanoic acid exerts its effects is primarily through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets include enzymes and proteins that are involved in oxidative stress pathways. The compound can modulate these pathways, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 8-heptylselanyloctanoic acid, differing primarily in functional groups or substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Octanoic Acid Derivatives

Functional Group Analysis

- Selenium vs. Oxygen/Sulfur: The selanyl group in 8-heptylselanyloctanoic acid provides distinct redox properties compared to oxygenated analogs like 8-oxo-8-phenyloctanoic acid. Selenium’s lower electronegativity and larger atomic radius may enhance radical scavenging or catalytic activity.

- Amide vs. Selenoether: Sodium 8-(2-hydroxybenzamido)octanoate’s amide group facilitates hydrogen bonding, increasing solubility in polar solvents, whereas the selanyl group may promote lipid membrane interactions .

- Isocyanate vs. Carboxylic Acid: Hexamethylene diisocyanate lacks a carboxylic acid group, making it reactive toward amines and alcohols for polymer synthesis, unlike the acidic octanoic derivatives .

Physicochemical Properties

- Solubility: The sodium salt of 8-(2-hydroxybenzamido)octanoate is water-soluble due to its ionic nature, while 8-heptylselanyloctanoic acid’s nonpolar selanyl chain likely reduces aqueous solubility.

- Reactivity : The isocyanate groups in hexamethylene diisocyanate are highly reactive toward nucleophiles, whereas the selanyl group may participate in redox or radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.